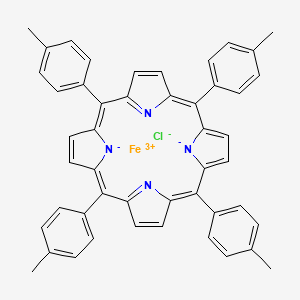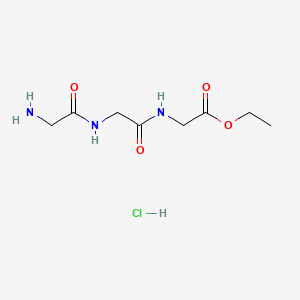
H-Gly-Gly-Gly-OEt.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Gly-Gly-Gly-OEt.HCl is a tripeptide derivative, specifically a triglycine ethyl ester hydrochloride. It is a biochemical compound with the molecular formula C8H15N3O4·HCl and a molecular weight of 253.69 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-Gly-Gly-OEt.HCl typically involves the esterification of triglycine with ethanol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the ethyl ester derivative. The general steps include:
Dissolution of Triglycine: Triglycine is dissolved in an appropriate solvent, such as ethanol.
Addition of Hydrochloric Acid: Hydrochloric acid is added to the solution to catalyze the esterification reaction.
Reaction Conditions: The mixture is heated to a specific temperature, usually around 60°C, and maintained for a certain period to complete the reaction.
Purification: The resulting product is purified through crystallization or other suitable methods to obtain This compound in high purity.
Industrial Production Methods
In an industrial setting, the production of This compound follows similar principles but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to mix triglycine, ethanol, and hydrochloric acid.
Controlled Environment: The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity.
Continuous Monitoring: The reaction progress is continuously monitored using analytical techniques such as high-performance liquid chromatography (HPLC).
Purification and Packaging: The final product is purified, dried, and packaged for distribution.
Chemical Reactions Analysis
H-Gly-Gly-Gly-OEt.HCl: undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the ester group can be hydrolyzed to form the corresponding carboxylic acid derivative.
Substitution Reactions: The compound can undergo substitution reactions where the ethyl ester group is replaced by other functional groups.
Oxidation and Reduction: Although less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Substitution: Various nucleophiles such as amines or alcohols.
Oxidation/Reduction: Specific oxidizing or reducing agents depending on the desired transformation.
Major Products Formed
Hydrolysis: Glycylglycylglycine.
Substitution: Derivatives with different functional groups replacing the ethyl ester.
Oxidation/Reduction: Modified peptide structures with altered oxidation states.
Scientific Research Applications
H-Gly-Gly-Gly-OEt.HCl: has several applications in scientific research:
Proteomics: Used as a model compound in the study of peptide synthesis and degradation.
Peptide Synthesis: Serves as a building block for the synthesis of more complex peptides.
Biological Studies: Utilized in experiments to understand peptide interactions and functions in biological systems.
Medicinal Chemistry: Investigated for its potential therapeutic applications and as a precursor for drug development
Mechanism of Action
The mechanism of action of H-Gly-Gly-Gly-OEt.HCl involves its interaction with specific molecular targets, primarily enzymes involved in peptide synthesis and degradation. The compound can act as a substrate for these enzymes, facilitating the study of their catalytic mechanisms. The ethyl ester group allows for easy incorporation into peptide chains, making it a valuable tool in understanding peptide bond formation and cleavage .
Comparison with Similar Compounds
H-Gly-Gly-Gly-OEt.HCl: can be compared with other similar compounds such as:
H-Gly-Gly-OEt.HCl: A diglycine ethyl ester hydrochloride with similar properties but shorter peptide chain.
H-Gly-Gly-Gly-OH: The free acid form of triglycine, lacking the ethyl ester group.
H-Gly-Gly-Gly-NH2: The amide derivative of triglycine, used in different peptide synthesis applications.
Uniqueness
The uniqueness of This compound lies in its ethyl ester group, which provides distinct reactivity and makes it a versatile intermediate in peptide synthesis. Its ability to undergo various chemical transformations and its utility in proteomics research highlight its importance in scientific studies .
Properties
IUPAC Name |
ethyl 2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O4.ClH/c1-2-15-8(14)5-11-7(13)4-10-6(12)3-9;/h2-5,9H2,1H3,(H,10,12)(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKNCXWDPKPEDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CNC(=O)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10718523 |
Source


|
| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16194-06-2 |
Source


|
| Record name | Ethyl glycylglycylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10718523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
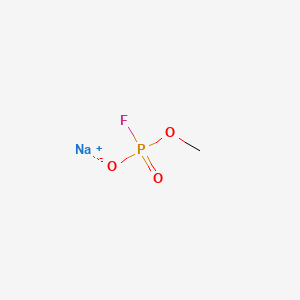
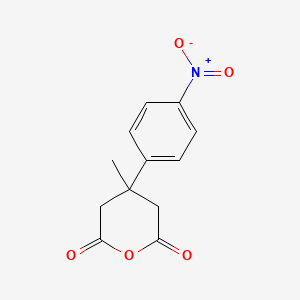
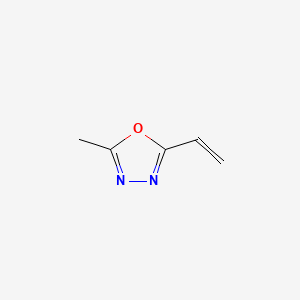
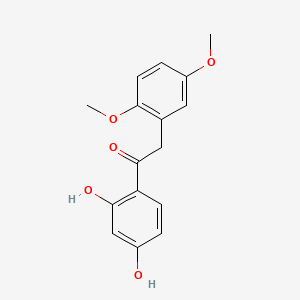
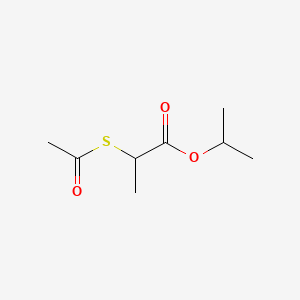

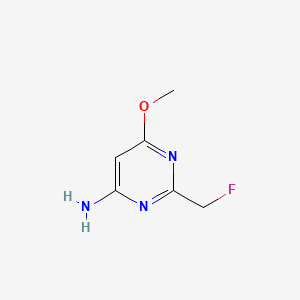
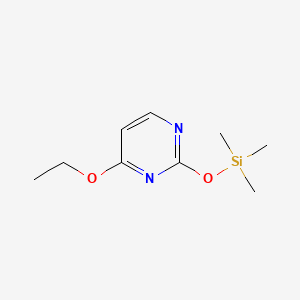

![2-Thiazolinium, 3-ethyl-2-[(3-ethyl-2-benzothiazolinylidene)methyl]-5-[7-[(3-ethyl-2-benzothiazolinylidene)methyl]-4,4A,5,6-tetrahydro-2(3H)-naphthylidene]-4-oxo-, iodide](/img/structure/B579745.png)
![N-[(Z)-cyclohexen-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B579746.png)
![5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B579747.png)
